N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
This compound features a tetrahydropyrazine core substituted with a 4-fluorophenyl group and two ketone groups (2,3-dioxo). The acetamide bridge links this core to a 3,5-dimethoxyphenyl moiety. The dimethoxy groups may enhance solubility and metabolic stability, while the fluorophenyl substituent could influence target binding affinity via hydrophobic interactions. The dioxo groups likely contribute to hydrogen bonding or electrostatic interactions in biological systems.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWHHUZFIPYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a dimethoxyphenyl moiety and a tetrahydropyrazine core, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 397.45 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molar Mass | 397.45 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors in the central nervous system or peripheral tissues.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that related compounds can inhibit cancer cell proliferation. For instance, benzofuro-pyrimidine derivatives have shown promise in targeting cancerous cells through apoptosis induction.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo models.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection against oxidative stress and neurodegeneration.
Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of related tetrahydropyrazine derivatives. The results indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. These findings suggest that the incorporation of specific substituents on the pyrazine ring can enhance biological activity.
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, a related compound was tested for its ability to inhibit nitric oxide production in RAW264.7 macrophages. The results showed a dose-dependent reduction in NO levels with an IC50 value of approximately 25 µM, indicating potential therapeutic applications in inflammatory diseases.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition against certain cancer cell lines while sparing normal cells.
- Synergistic Effects : When combined with traditional chemotherapeutics, it may enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound’s tetrahydropyrazine core (with dioxo groups) is distinct from pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714) or benzothiazole cores . The dioxo groups may confer greater polarity compared to sulfur-containing analogs (e.g., benzothiazole derivatives) .
Substituent Effects :
- Fluorophenyl Groups : Both the target compound and F-DPA/DPA-714 include fluorophenyl moieties, which are common in CNS-targeting compounds due to their lipophilicity and metabolic stability .
- Methoxy vs. Hydroxy Groups : The 3,5-dimethoxyphenyl group in the target compound contrasts with hydroxy-acetyl substituents in Eli Lilly’s pyrazine carboxamide (), which may alter solubility and binding kinetics .
Synthetic Approaches: The target compound likely employs amide coupling (similar to , which uses HATU/DIPEA), whereas pyrazolo[3,4-d]pyrimidin derivatives () rely on cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Implications :
- While F-DPA/DPA-714 are validated for imaging translocator protein (TSPO), the target compound’s tetrahydropyrazine core may align with kinase inhibitors or anti-inflammatory agents, as seen in pyrazolo[3,4-d]pyrimidines and benzothiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
